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Cat. No.: B576798

Get Quote

4-Amino-3-bromo-3-buten-2-one is a highly functionalized and reactive synthetic intermediate,

poised to be a valuable tool in the construction of complex molecular architectures.[1][2][3] Its

structure incorporates several key reactive features within a compact four-carbon framework: a

nucleophilic β-enaminone system, an electrophilic α,β-unsaturated ketone, and a vinyl bromide

moiety. This unique combination of functional groups allows for a diverse range of chemical

transformations, making it an attractive starting material for the synthesis of various

heterocyclic compounds and other complex organic molecules of interest in pharmaceutical

and materials science research.[4][5][6][7]

The core structure, (Z)-4-amino-3-bromobut-3-en-2-one, possesses a molecular formula of

C₄H₆BrNO and a molecular weight of approximately 164.00 g/mol .[1] The molecule's reactivity

is governed by the interplay between the electron-donating amino group and the electron-

withdrawing acetyl group, which polarizes the C3-C4 double bond. The bromine atom at the C3

position serves as an excellent leaving group in transition metal-catalyzed cross-coupling

reactions.
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PART 1: Strategic Applications in Heterocyclic
Synthesis
The enaminone scaffold is a well-established precursor for the synthesis of a wide array of

nitrogen-containing heterocycles (azacycles), which are prevalent motifs in biologically active

compounds and approved drugs.[8][9] 4-Amino-3-bromo-3-buten-2-one is primed to be a

versatile substrate for such transformations, offering multiple pathways to synthetically valuable

pyridines, pyrimidines, and pyrroles.

Synthesis of Substituted Pyridines
Fully substituted pyridines are of significant interest in medicinal chemistry.[10][11] The

enaminone moiety of 4-amino-3-bromo-3-buten-2-one can act as a three-atom component in

pyridine ring construction.

Conceptual Pathway: Annulation with Aldehydes

A plausible and efficient strategy involves the cascade reaction of the enaminone with

aldehydes, promoted by an acid catalyst like trifluoroacetic acid (TfOH).[6] This approach

constructs the pyridine ring through the formation of two new C-C bonds and one C-N bond in

a domino fashion. The bromine and acetyl substituents of the starting material would direct the

regiochemical outcome and provide handles for further functionalization.
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Figure 1. Conceptual workflow for pyridine synthesis.
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Pyrimidines are another class of heterocycles central to numerous pharmaceuticals.[12][13][14]

The 1,3-dicarbonyl-like nature of the enaminone system allows for cyclocondensation reactions

with amidine-based reagents to construct the pyrimidine core.

Conceptual Pathway: Cyclocondensation with Amidines or Ureas

A general and flexible method involves the reaction of the enaminone with reagents like urea,

thiourea, or guanidine in the presence of a base or in a suitable solvent under reflux.[10][13]

This reaction proceeds through an initial Michael addition or condensation, followed by

intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring. The resulting

pyrimidine would be substituted with a bromine atom, an amino group, and a methyl group,

offering sites for subsequent chemical modifications.
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Figure 2. General pathway for pyrimidine synthesis.

Synthesis of Highly Substituted Pyrroles
Pyrrole scaffolds are ubiquitous in natural products and bioactive molecules.[4][5] While various

methods exist for pyrrole synthesis from enaminones, a particularly relevant strategy for this

substrate would involve leveraging the bromo-substituent in a subsequent cyclization step or

using it as a precursor for more complex transformations. For instance, N-alkylation with a

propargyl group followed by cyclization is a known route to functionalized pyrroles.[4][15]

PART 2: Palladium-Catalyzed Cross-Coupling
Reactions
The vinyl bromide moiety is a powerful synthetic handle for the formation of new carbon-carbon

and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[16][17][18]

These reactions are cornerstones of modern organic synthesis, particularly in the

pharmaceutical industry, due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)–C(sp²) bonds by

reacting the vinyl bromide with an organoboron compound, typically a boronic acid or ester.

This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the

C3 position.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between the vinyl

bromide and a terminal alkyne.[5] This reaction is highly valuable for introducing alkynyl

moieties, which can serve as precursors for further transformations or as key structural

elements in target molecules.

Heck Coupling
The Heck reaction can be employed to couple the vinyl bromide with an alkene, forming a new

C-C bond and creating a substituted diene system. This extends the conjugation of the

molecule and provides access to more complex unsaturated structures.
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Figure 3. Overview of cross-coupling applications.

PART 3: Experimental Protocols
The following protocols are representative procedures adapted from the literature for related

enaminone and vinyl bromide systems.[6][10][12][16] They should be considered as starting

points and may require optimization for 4-amino-3-bromo-3-buten-2-one.

Protocol 1: General Procedure for Pyrimidine Synthesis
This protocol describes a cyclocondensation reaction to form a 2-amino-pyrimidine derivative.

Table 1: Reaction Components for Pyrimidine Synthesis
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Reagent M.W. ( g/mol )
Amount
(mmol)

Equivalents Volume/Mass

4-Amino-3-

bromo-3-buten-

2-one

164.00 1.0 1.0 164 mg

Guanidine

Hydrochloride
95.53 1.2 1.2 115 mg

Sodium Ethoxide 68.05 2.5 2.5 170 mg

Absolute Ethanol - - - 5 mL

Step-by-Step Methodology:

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-

amino-3-bromo-3-buten-2-one (164 mg, 1.0 mmol) and guanidine hydrochloride (115 mg, 1.2

mmol).

Add absolute ethanol (5 mL) to the flask.

Carefully add sodium ethoxide (170 mg, 2.5 mmol) to the suspension.

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Neutralize the mixture by the slow addition of 1 M HCl until pH ~7 is reached.

The resulting precipitate is collected by vacuum filtration.

Wash the solid with cold water and a small amount of cold ethanol.

Dry the product under vacuum to yield the target pyrimidine. Further purification can be

achieved by recrystallization or column chromatography.
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Protocol 2: General Procedure for Suzuki-Miyaura
Cross-Coupling
This protocol outlines the coupling of the vinyl bromide with an arylboronic acid.

Table 2: Reaction Components for Suzuki-Miyaura Coupling

Reagent M.W. ( g/mol )
Amount
(mmol)

Equivalents Volume/Mass

4-Amino-3-

bromo-3-buten-

2-one

164.00 0.5 1.0 82 mg

Phenylboronic

Acid
121.93 0.75 1.5 91 mg

Pd(PPh₃)₄ 1155.56 0.025 0.05 29 mg

K₂CO₃ (2M aq.

solution)
138.21 1.5 3.0 0.75 mL

Toluene - - - 3 mL

Ethanol - - - 1 mL

Step-by-Step Methodology:

In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 4-amino-3-

bromo-3-buten-2-one (82 mg, 0.5 mmol), phenylboronic acid (91 mg, 0.75 mmol), and

Tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol).

Add toluene (3 mL) and ethanol (1 mL) to the tube.

Add the 2M aqueous potassium carbonate solution (0.75 mL, 1.5 mmol).

Seal the Schlenk tube and heat the mixture to 90 °C with vigorous stirring for 8-16 hours.

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
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After cooling to room temperature, dilute the mixture with ethyl acetate (15 mL) and water

(10 mL).

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 3-

phenyl-4-amino-3-buten-2-one.

PART 4: Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 4-amino-3-bromo-3-buten-2-one is not

readily available, precautions should be based on related compounds such as bromo-ketones

and vinyl halides.[19][20][21][22]

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid

breathing dust, fumes, gas, mist, vapors, or spray.[19] Wash hands thoroughly after

handling.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful

if swallowed or inhaled.[21] Organobromine compounds can have lachrymatory effects.[20]

[21]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] Keep

away from strong oxidizing agents.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local regulations.[19]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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